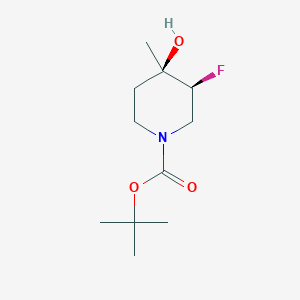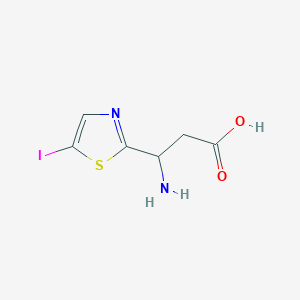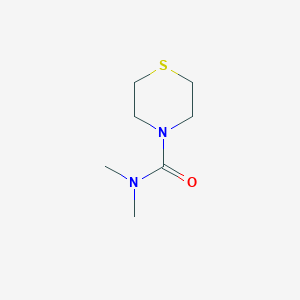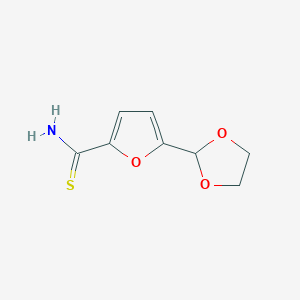
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of furan, a heterocyclic organic compound, and contains a dioxolane ring and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide typically involves the reaction of furan derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a dioxolane ring by the condensation of the aldehyde group of the furan derivative with ethylene glycol . The resulting product is then treated with a thiocarbamide reagent to introduce the carbothioamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the carbothioamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound can be used in the production of polymeric materials and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The dioxolane ring and carbothioamide group are key functional groups that contribute to its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde: This compound is similar in structure but contains an aldehyde group instead of a carbothioamide group.
2-(1,3-Dioxolan-2-yl)furan: This compound lacks the carbothioamide group and is used in different chemical applications.
Uniqueness
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is unique due to the presence of both the dioxolane ring and the carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)furan-2-carbothioamide |
InChI |
InChI=1S/C8H9NO3S/c9-7(13)5-1-2-6(12-5)8-10-3-4-11-8/h1-2,8H,3-4H2,(H2,9,13) |
Clé InChI |
NSPRPXLRDLRCCV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(O2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


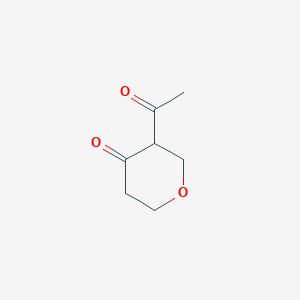
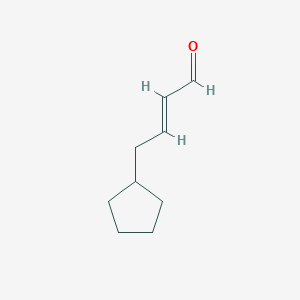
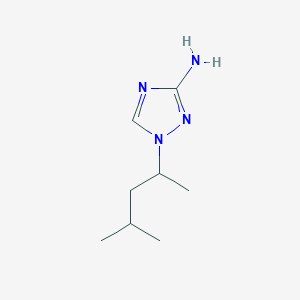
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
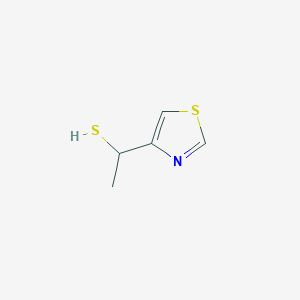

![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
